molecular formula C21H15N3O2 B2929573 N-(4-phenoxyphenyl)quinoxaline-6-carboxamide CAS No. 881437-89-4

N-(4-phenoxyphenyl)quinoxaline-6-carboxamide

Cat. No.: B2929573
CAS No.: 881437-89-4
M. Wt: 341.37
InChI Key: XVJJWXDXEJFCDR-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)quinoxaline-6-carboxamide is a quinoxaline-based small molecule characterized by a carboxamide group at the 6-position of the quinoxaline core and a 4-phenoxyphenyl substituent attached to the amide nitrogen. Quinoxalines are nitrogen-containing heterocyclic compounds with a fused benzene and pyrazine ring system, widely studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Properties

IUPAC Name

N-(4-phenoxyphenyl)quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-21(15-6-11-19-20(14-15)23-13-12-22-19)24-16-7-9-18(10-8-16)26-17-4-2-1-3-5-17/h1-14H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJJWXDXEJFCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenoxyphenyl)quinoxaline-6-carboxamide typically involves the condensation of 4-phenoxyaniline with quinoxaline-6-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(4-phenoxyphenyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors on the surface of cells, modulating signal transduction pathways and affecting cellular functions. These interactions can lead to various biological effects, such as antimicrobial, antiviral, and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Modifications

Quinoxaline-6-carboxamide derivatives exhibit variations in substituents on the quinoxaline core and the amide side chain, which critically influence their physicochemical properties and biological activities. Key analogs include:

K784-3733 (N-[2-(4-chlorophenyl)ethyl]-2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxamide)
  • Substituents: 2,3-positions of quinoxaline: Bis(4-methoxyphenyl) groups. Amide side chain: 4-Chlorophenyl ethyl group.
  • Properties: Methoxy groups enhance solubility via hydrogen bonding. Molecular weight: ~523.45 g/mol (C₃₁H₂₆ClN₃O₃) .
K216-7618 (2,3-bis(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]quinoxaline-6-carboxamide)
  • Substituents: 2,3-positions of quinoxaline: Bis(4-fluorophenyl) groups. Amide side chain: Morpholinopropyl chain.
  • Properties :
    • Fluorine atoms increase electron density modulation, enhancing reactivity.
    • Morpholine improves solubility and bioavailability.
    • Molecular weight: ~488 g/mol (C₂₈H₂₆F₂N₄O₂) .
N-methylquinoxaline-6-carboxamide
  • Substituents :
    • Amide side chain: Methyl group.
  • Used primarily in research and development (R&D) settings .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
N-(4-phenoxyphenyl)quinoxaline-6-carboxamide* C₂₁H₁₆N₃O₂ ~342 4-Phenoxyphenyl, carboxamide Low (hydrophobic substituent)
K784-3733 C₃₁H₂₆ClN₃O₃ ~523.45 2,3-Bis(4-methoxyphenyl), 4-chlorophenyl Moderate (methoxy groups)
K216-7618 C₂₈H₂₆F₂N₄O₂ ~488 2,3-Bis(4-fluorophenyl), morpholinopropyl High (morpholine)
N-methylquinoxaline-6-carboxamide C₁₀H₉N₃O ~187.20 Methyl High (small substituent)

Biological Activity

N-(4-phenoxyphenyl)quinoxaline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, preventing substrate access and thereby inhibiting enzymatic activity. This is particularly relevant in cancer treatment where enzyme inhibition can disrupt tumor growth pathways.
  • Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways that regulate various cellular functions. This modulation can lead to effects such as apoptosis in cancer cells or inhibition of viral replication.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that this compound can induce cell death in various cancer cell lines. Its effectiveness is linked to its ability to inhibit key signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, suggesting potential use as an antimicrobial agent. Its mechanism likely involves disrupting bacterial cell function through enzyme inhibition .
  • Antiviral Effects : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the quinoxaline core and the phenoxy group significantly influence the biological activity of the compound. Key findings include:

Modification Effect on Activity
Increased lipophilicityEnhanced enzyme binding affinity
Substituents on the phenoxy groupAltered receptor selectivity
Variations in carboxamide groupImpact on potency against specific targets

Research has demonstrated that increasing lipophilicity correlates with improved inhibitory activity against mitochondrial complex I, a critical target in cancer therapy .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cell lines. Results indicated significant reduction in cell viability at micromolar concentrations, attributed to apoptosis induction via mitochondrial pathway activation.
  • Antimicrobial Testing : Another investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent .
  • In Vivo Studies : Animal model studies have shown that administration of this compound resulted in tumor regression in xenograft models, supporting its potential therapeutic application in oncology .

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